Phenylthiohydantoin-tryptophan
Overview
Description
Phenylthiohydantoin-tryptophan, also known as 5-(3-Indolylmethyl)-3-phenyl-2-thiohydantoin, is a compound with the molecular formula C18H15N3OS and a molecular weight of 321.40 g/mol . It is a derivative of tryptophan, an essential amino acid, and is commonly used in peptide sequencing and amino acid analysis .
Mechanism of Action
Target of Action
The primary target of PTH-tryptophan, also known as 5-(1H-indol-3-ylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one, is the parathyroid hormone receptor type 1 (PTHR1) . This receptor mediates the actions of two structurally related, but genetically distinct peptide ligands – parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP) .
Mode of Action
PTH-tryptophan interacts with its target, PTHR1, to activate downstream signaling responses in the target cell . The PTHR1 adopts an overall protein topology similar to that seen in peptide hormone-binding G protein-coupled receptors . It utilizes a similar basic mechanism of ligand binding and activation . Structurally distinct PTH and PTHrP ligands and analogs can bind with altered affinities to different PTHR1 conformations to thus induce different types of signaling responses .
Biochemical Pathways
The biochemical pathways affected by PTH-tryptophan involve the metabolism of the essential amino acid tryptophan (Trp). Trp is catabolized by complex metabolic pathways, and several of the resulting Trp metabolites are bioactive and play central roles in physiology and pathophysiology . The three main pathways for Trp metabolism are: the kynurenine pathway involving indoleamine 2,3-dioxygenase 1 (IDO1), IDO2 and tryptophan 2,3-dioxygenase 2 (TDO2); the serotonin production pathway involving tryptophan hydroxylase 1 (TPH); and the indole-3-pyruvate production pathway and its derivatives .
Pharmacokinetics
It is known that the majority of ingested trp is metabolized to generate bioactive compounds . Trp catabolism plays an important role in the maintenance of normal physiology and can be rapidly adapted to stressful conditions . Much research has focused on the roles of Trp catabolites in barrier integrity and immunosuppression in tumors .
Result of Action
The principal function of PTH-tryptophan is to elevate the plasma ionized calcium concentration, hence serving as a calcium-raising factor . PTH-tryptophan accomplishes this by influencing bone and renal tubular reabsorption of calcium and increasing intestinal absorption . Concurrently, PTH-tryptophan reduces plasma phosphate levels, further emphasizing its critical role in calcium and phosphate homeostasis .
Action Environment
The action of PTH-tryptophan can be influenced by environmental factors such as the presence of other metabolites, the state of the target cells, and the overall physiological condition of the organism. For example, the gut microbiota and intestine mutually regulate various physiological functions of Trp metabolites to maintain intestinal homeostasis and symbiosis under steady state conditions and during the immune response to pathogens and xenotoxins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylthiohydantoin-tryptophan can be synthesized through the reaction of phenyl isothiocyanate with methyl L-tryptophanate . The reaction typically involves the use of dichloromethane as a solvent and triethylamine as a base, with the reaction mixture being stirred at 40°C overnight . The product is then purified through chromatography on silica gel .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with potential scaling up of reaction volumes and optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Phenylthiohydantoin-tryptophan undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Phenylthiohydantoin-tryptophan has several scientific research applications:
Chemistry: It is used in peptide sequencing and amino acid analysis, particularly in the Edman degradation method.
Biology: It aids in the study of protein structures and functions by identifying amino acid sequences.
Industry: It is employed in the production of peptide-based drugs and other biochemical reagents.
Comparison with Similar Compounds
- Phenylthiohydantoin-alanine
- Phenylthiohydantoin-glycine
- Phenylthiohydantoin-phenylalanine
Comparison: Phenylthiohydantoin-tryptophan is unique due to its indole ring structure, which is derived from tryptophan . This structure imparts specific chemical properties and reactivity that differ from other phenylthiohydantoin derivatives. For instance, the indole ring can participate in additional interactions and reactions compared to simpler amino acid derivatives .
Properties
IUPAC Name |
5-(1H-indol-3-ylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c22-17-16(10-12-11-19-15-9-5-4-8-14(12)15)20-18(23)21(17)13-6-2-1-3-7-13/h1-9,11,16,19H,10H2,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXRWWVROVHSPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301298821 | |
Record name | Phenylthiohydantoin-DL-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301298821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5789-24-2 | |
Record name | Phenylthiohydantoin-DL-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5789-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1H-Indol-3-ylmethyl)-3-phenyl-2-thioxoimidazolidin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005789242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5789-24-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96436 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenylthiohydantoin-DL-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301298821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(1H-indol-3-ylmethyl)-3-phenyl-2-thioxoimidazolidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.840 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to PTH-tryptophan when hydrolyzed with boiling hydriodic acid?
A1: Unlike hydrolysis with hydrochloric acid, using boiling hydriodic acid on PTH-tryptophan for 24 hours yields a mixture of glycine and alanine in an approximate ratio of 2:1. This is in contrast to other PTH-amino acids, which typically yield the corresponding free amino acid. []
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